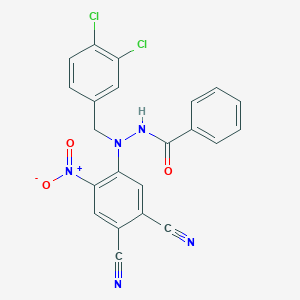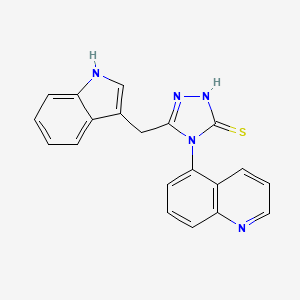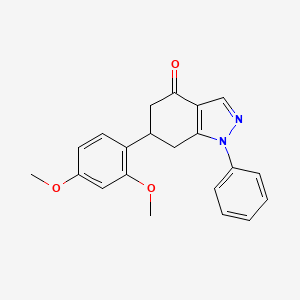![molecular formula C22H16ClNO6 B11050295 3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11050295.png)
3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but let’s break it down. Its systematic name reveals its structure:
3-(1,3-benzodioxol-5-yl): This part consists of a benzodioxole ring (a fused benzene and dioxole ring) with a substituent at position 3.
N-(4-chlorophenyl): The nitrogen atom is attached to a phenyl ring with a chlorine substituent.
6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide: This portion includes a furo[3,2-c]pyran ring system with a carbonyl group (oxo) and an amide functional group.
Preparation Methods
Synthetic Routes::
Industrial Synthesis: Unfortunately, specific industrial synthetic routes for this compound are scarce due to its rarity. research laboratories have explored its synthesis.
Laboratory Synthesis: One approach involves the condensation of 3-(1,3-benzodioxol-5-yl)acrylonitrile with 4-chloroaniline, followed by cyclization to form the furo[3,2-c]pyran ring. Subsequent amidation yields the target compound.
Chemical Reactions Analysis
Reactions::
Cyclization: The key step involves intramolecular cyclization to form the furo[3,2-c]pyran ring.
Amidation: The amide group is introduced via reaction with an amine.
Substitution: The chlorine substituent can undergo substitution reactions.
Cyclization: Acidic conditions (e.g., Lewis acids) promote cyclization.
Amidation: Amine reactants, coupling agents (e.g., EDC/HOBt), and mild conditions.
Substitution: Nucleophiles (e.g., alkoxides, amines) under appropriate conditions.
Major Products:: The primary product is the titled compound itself.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential pharmaceutical properties (e.g., anticancer, anti-inflammatory).
Chemistry: Used as a building block in organic synthesis.
Industry: Limited applications due to its rarity.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with cellular targets, affecting pathways relevant to its potential therapeutic effects.
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H16ClNO6 |
|---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-6-methyl-4-oxo-2,3-dihydrofuro[3,2-c]pyran-2-carboxamide |
InChI |
InChI=1S/C22H16ClNO6/c1-11-8-17-19(22(26)29-11)18(12-2-7-15-16(9-12)28-10-27-15)20(30-17)21(25)24-14-5-3-13(23)4-6-14/h2-9,18,20H,10H2,1H3,(H,24,25) |
InChI Key |
METNQRVYFVYZHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(O2)C(=O)NC3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)OCO5)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B11050218.png)
![N-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-ylmethyl)-3,4-dimethoxy-N-methylbenzenesulfonamide](/img/structure/B11050224.png)
![1-ethyl-4-[(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B11050232.png)
![7-(2-ethoxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11050235.png)
![2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11050243.png)
![(2E)-3-[(2,5-dimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11050249.png)

![7-(1,3-benzodioxol-5-ylmethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11050255.png)
![N-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11050261.png)
![3-(2,5-Dichlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050268.png)

![Ethyl 5-[2-(3-chloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B11050276.png)
![N-(3-chloro-2-methylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide](/img/structure/B11050277.png)

